molecular formula C25H28N4O2 B2689436 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396868-23-7

1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Katalognummer B2689436
CAS-Nummer: 1396868-23-7
Molekulargewicht: 416.525
InChI-Schlüssel: AGYAXUGIUMMYIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a benzylpiperidine moiety, a 1,2,4-triazole ring, and a cyclopropyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it may involve the coupling of a benzylpiperidine derivative with a 1,2,4-triazole derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several distinct features, including the rigid, aromatic benzylpiperidine and phenyl groups, the three-membered cyclopropyl ring, and the heterocyclic 1,2,4-triazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzylpiperidine moiety could potentially undergo reactions at the nitrogen atom or the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-triazole ring and the nonpolar benzyl and phenyl groups could impact its solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

  • A study detailed the one pot synthesis and spectral analyses of newly synthesized 1,2,3-triazoles, including the analysis of their crystal structures and DFT studies. The research emphasized the synthesis via a three-component strategy and highlighted the compounds' stability through intermolecular hydrogen bonding interactions, contributing to their potential applications in designing new molecules with specific properties (Ahmed et al., 2016).

Catalytic Applications

  • Research on half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands revealed their applications in catalytic oxidation and transfer hydrogenation reactions. This study demonstrated the potential of these complexes in enhancing catalytic efficiency, showcasing the relevance of 1,2,3-triazole derivatives in catalytic processes (Saleem et al., 2013).

Molecular Interaction Studies

  • Another research effort focused on the Hirshfeld surface analysis and DFT calculations of ethyl 2-triazolyl-2-oxoacetate derivatives, emphasizing the π-hole tetrel bonding interactions. These findings are vital for understanding the molecular interactions and the nucleophilic/electrophilic nature of these compounds, which could influence their reactivity and applications in material science or drug design (Ahmed et al., 2020).

Bioactive Compound Development

  • The synthesis and antimicrobial screening of novel triazole derivatives were explored, emphasizing their potential as antimicrobial agents. This area of research indicates the application of such compounds in developing new antimicrobial agents with specific target efficacy (Shaikh et al., 2014).

Material Science and Photophysics

  • Investigations into efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off highlighted the use of iridium emitters with specific ligands, demonstrating the potential of triazole derivatives in improving OLED performance and efficiency. Such research underscores the importance of these compounds in advancing material science and photophysics (Jin et al., 2014).

Eigenschaften

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-cyclopropyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c30-23(27-15-13-20(14-16-27)17-19-7-3-1-4-8-19)18-28-25(31)29(22-9-5-2-6-10-22)24(26-28)21-11-12-21/h1-10,20-21H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYAXUGIUMMYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.